molecular formula C8H12N2O3 B2787815 1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide CAS No. 126262-91-7

1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide

Cat. No. B2787815
CAS RN: 126262-91-7
M. Wt: 184.195
InChI Key: TZGFUTUVAGFAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The “3-oxide” indicates an oxygen atom is connected to the third position of the imidazole ring. The “1-(1-carboxyethyl)” indicates a carboxyethyl group (-CH2-COOH) is attached to the first position of the imidazole ring. The “4,5-dimethyl” indicates that methyl groups (-CH3) are attached to the fourth and fifth positions of the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar imidazole ring, with the various groups causing the molecule to have a certain shape, size, and polarity. The presence of the oxide and carboxyethyl groups would likely make the molecule polar and capable of participating in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. The carboxyethyl group could undergo reactions typical of carboxylic acids, such as esterification. The oxide group might make the imidazole ring more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis of Antidepressant Molecules

This compound plays a significant role in the synthesis of antidepressant molecules via metal-catalyzed reactions . The synthesis of antidepressant molecules is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Catalyst for Direct Enantio-Selective Production of C–S Bonds

The compound may function as an effective catalyst for direct enantio-selective production of C–S bonds . Several 1,4-conjugate addition compounds were produced by successfully using a range of electron-rich and deficient α,β-unsaturated thio-amides as electrophilic substrates .

Synthesis of Biologically Active Compounds

The compound is of interest as potentially biologically active compounds . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .

Development of Novel Antidepressants

The compound is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .

Assembly of Heterocyclic Structures

The compound is a valuable synthetic intermediate for the assembly of heterocyclic structures . The N-oxides and N-hydroxy derivatives of imidazole were mentioned in these publications as part of a series of other derivatives .

Study of Tautomeric Equilibrium

The compound is used to study the tautomeric equilibrium of 1-hydroxybenzimidazole N-oxide . Electronic absorption spectra of 1-hydroxybenzimidazole and model compounds were studied in anhydrous solvents of various polarity, in aqueous ethanol, and in water .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-6(2)10(13)4-9(5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGFUTUVAGFAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1C(C)C(=O)O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.